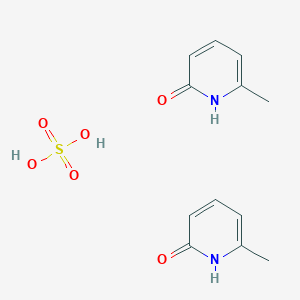
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid
Descripción general
Descripción
“Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid” is a chemical compound with the CAS Number: 1443981-41-6 . It has a molecular weight of 316.33 and its molecular formula is C12H16N2O6S . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-methylpyridin-2-ol hemisulfate . The InChI code for the compound is 1S/2C6H7NO.H2O4S/c21-5-3-2-4-6(8)7-5;1-5(2,3)4/h22-4H,1H3,(H,7,8);(H2,1,2,3,4) .Physical And Chemical Properties Analysis
“Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid” is a powder that is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Base-Stabilized Germylenes and Chalcogen Derivatives
Research by Ossig et al. (1997) involved synthesizing base-stabilized germylenes and their corresponding chalcogen derivatives using elements like sulfur, selenium, and tellurium. This study highlights the synthesis and characterization of such compounds, indicating their potential applications in various chemical reactions (Ossig et al., 1997).
Fluorinated Carbon Acids
Yanai (2015) explored the chemistry of fluorinated carbon acids, which have stronger acidity in the gas phase than sulfuric acid. These carbon acids serve as novel acid catalysts, indicating their potential in various chemical processes (Yanai, 2015).
Chemical Reactivity and Applications
Trace Amounts Detection
Grob et al. (1967) developed a method using 1,1'-bis(6-chloroanthraquinonyl)amine for the determination of trace amounts of boron in a sulfuric acid medium. This approach is valuable in analytical chemistry for detecting minute quantities of boron (Grob et al., 1967).
Ligand Redox Chemistry
Constable et al. (2010) researched the effects of introducing a methyl substituent into coordination environments through ligand redox chemistry. This study provides insights into the tuning of coordination environments, which is critical in the development of new materials and catalysts (Constable et al., 2010).
Medicinal Chemistry and Drug Design
- Antileukemic Activity: Anderson and Mach (1987) examined bis(N-methylcarbamate) and bis[N-(2-propyl)carbamate] derivatives of pyrrolo[1,2-c]thiazoles for their antileukemic activity. The study's focus on the chemical reactivity and biological activity of these compounds underscores their potential in developing new therapeutics (Anderson & Mach, 1987).
Material Science
- Copper Metal–Organic Systems: Dai et al. (2009) explored the construction of copper metal–organic systems based on new flexible carboxylate ligands. Such research is vital for the development of advanced materials with specific chemical and physical properties (Dai et al., 2009).
Optics and Electronics
- Highly Refractive Polyimides: Guan et al. (2017) synthesized highly refractive polyimides containing pyridine and sulfur units. The study of their thermal, mechanical, solubility, and optical properties is crucial for applications in optics and electronics (Guan et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
6-methyl-1H-pyridin-2-one;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7NO.H2O4S/c2*1-5-3-2-4-6(8)7-5;1-5(2,3)4/h2*2-4H,1H3,(H,7,8);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEIWYITXOCSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1.CC1=CC=CC(=O)N1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(6-methyl-1,2-dihydropyridin-2-one), sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



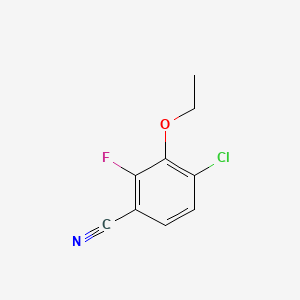
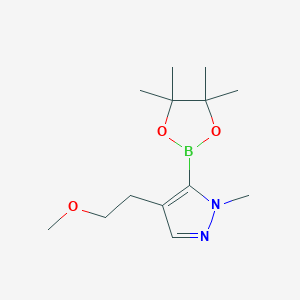
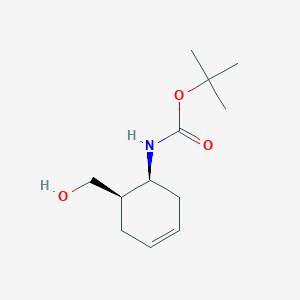
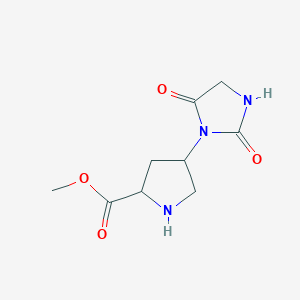
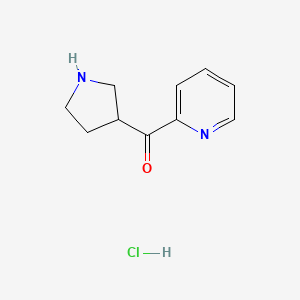
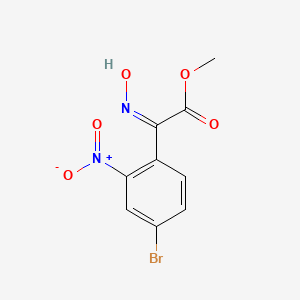
![Ethyl 6-oxospiro[2.5]octane-1-carboxylate](/img/structure/B1433090.png)
![(R)-Methyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1433091.png)
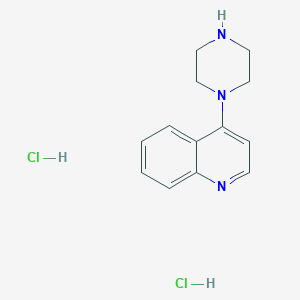
![[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanamine](/img/structure/B1433093.png)
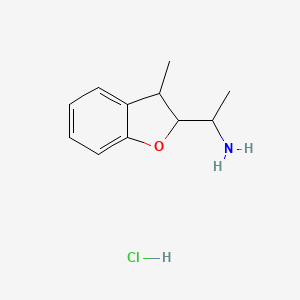
amine](/img/structure/B1433096.png)
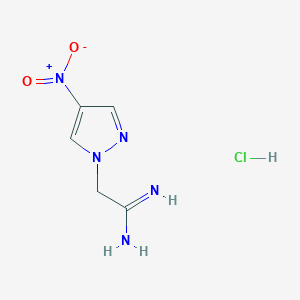
![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)